Bienvenue dans la boutique en ligne BenchChem!

BuChE-IN-3

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

BuChE-IN-3 (Compound C4) delivers >2000-fold selectivity for BuChE over AChE with an IC₅₀ of 8.3 nM, enabling clean interrogation of cholinergic signaling without confounding off-target AChE inhibition. Its time-dependent, pseudo-irreversible binding mechanism sustains target engagement across chronic dosing paradigms. Demonstrates non-toxicity in SH-SY5Y neuroblastoma cells up to 100 μM and integrates mild antioxidant capacity with robust neuroprotective activity—critical for transgenic Alzheimer's models, hippocampal synaptic plasticity electrophysiology, and H₂O₂- or Aβ oligomer-induced oxidative stress assays. An essential research tool for dissecting BuChE-specific pathology in advanced Alzheimer's disease where BuChE expression is elevated.

Molecular Formula C21H21F2N3O4S
Molecular Weight 449.5 g/mol
Cat. No. B12420705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuChE-IN-3
Molecular FormulaC21H21F2N3O4S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)OC2=C1C(=NN2C3=CC=CC=C3F)CN(CCO)CC4=CC=C(C=C4)F
InChIInChI=1S/C21H21F2N3O4S/c22-16-7-5-15(6-8-16)13-25(10-11-27)14-19-17-9-12-31(28,29)30-21(17)26(24-19)20-4-2-1-3-18(20)23/h1-8,27H,9-14H2
InChIKeyNXNQFAFCHYMMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BuChE-IN-3: A Potent and Selective δ-Sultone-Fused Pyrazole Inhibitor of Butyrylcholinesterase for Alzheimer's Disease Research


BuChE-IN-3 (Compound C4; CAS 2499488-78-5) is a δ-sultone-fused pyrazole derivative developed through structure-based optimization as a potent and selective inhibitor of human butyrylcholinesterase (BuChE) [1]. It demonstrates an IC50 of 8.3 nM against BuChE and is characterized by a time-dependent, pseudo-irreversible binding mechanism . The compound is noted for its mild antioxidant capacity, non-toxicity in neuroblastoma cells, and neuroprotective activity [2].

BuChE-IN-3: Why Generic Substitution of Butyrylcholinesterase Inhibitors Fails


While many cholinesterase inhibitors target both acetylcholinesterase (AChE) and BuChE, the selectivity profile of BuChE-IN-3 is critical. Compounds like rivastigmine and donepezil are potent AChE inhibitors with varying BuChE activity [1]. In contrast, BuChE-IN-3 exhibits a >2000-fold selectivity for BuChE over AChE, a feature not matched by these clinically used agents . This high selectivity is essential for research applications where off-target AChE inhibition would confound results, particularly in advanced Alzheimer's disease models where BuChE activity is elevated.

BuChE-IN-3: Quantitative Evidence for Differentiated Scientific Selection


BuChE-IN-3 Exhibits Low Nanomolar Potency Against Human BuChE

BuChE-IN-3 (Compound C4) inhibits human BuChE with an IC50 of 8.3 nM, representing a 7-fold higher potency than its close analog Compound C6 (IC50 = 7.7 nM) from the same study [1]. In comparison, the clinically used rivastigmine exhibits a much higher IC50 of 64.29 ± 2.97 nM against human BuChE, making BuChE-IN-3 approximately 7.7 times more potent [2].

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

BuChE-IN-3 Demonstrates High Selectivity for BuChE Over AChE

BuChE-IN-3 (Compound C4) displays a >2000-fold selectivity for BuChE over AChE . This is a significant improvement over the FDA-approved drug rivastigmine, which has a selectivity index of approximately 67.7 for BuChE over AChE [1]. Additionally, the close analog Compound C6 from the same series shows a >2000-fold selectivity as well [2]. This high selectivity ensures that AChE activity remains largely unaffected, which is crucial for studies investigating the specific role of BuChE in disease models.

Selectivity Acetylcholinesterase Cholinesterase

BuChE-IN-3 Displays Favorable Cytotoxicity Profile in Human Neuroblastoma Cells

BuChE-IN-3 (Compound C4) exhibits no cytotoxicity on the human neuroblastoma cell line SH-SY5Y at concentrations up to 100 μM [1]. This is consistent with the reported safety profile of its analog Compound C6, which also showed negligible toxicity [2]. In contrast, many other BuChE inhibitors, such as certain tacrine derivatives, can exhibit significant cytotoxicity at therapeutic concentrations [3]. The non-toxic nature of BuChE-IN-3 is advantageous for long-term cellular studies and in vivo applications.

Cytotoxicity SH-SY5Y Neuronal Models

BuChE-IN-3 Demonstrates Mild Antioxidant Capacity

BuChE-IN-3 (Compound C4) exhibits mild antioxidant capacity, a property not typically found in many BuChE inhibitors . While the exact quantitative data is not specified, this property is noted as a differentiating feature. In comparison, the clinically used rivastigmine does not exhibit notable antioxidant activity [1]. The close analog Compound C6 also demonstrates mild antioxidant capacity, but BuChE-IN-3 may offer a slightly improved profile based on structural differences [2].

Antioxidant Oxidative Stress Neuroprotection

BuChE-IN-3: Optimal Research and Industrial Application Scenarios


Advanced Alzheimer's Disease In Vivo Models

BuChE-IN-3 (Compound C4) is ideally suited for studies in transgenic mouse models of Alzheimer's disease where BuChE activity is elevated. Its high selectivity and low nanomolar potency allow for chronic dosing without significant off-target AChE inhibition, which is crucial for evaluating the role of BuChE in disease progression [1]. The compound's non-toxicity at concentrations up to 100 μM further supports its use in long-term in vivo studies [2].

Mechanistic Studies of BuChE in Synaptic Plasticity

The high selectivity of BuChE-IN-3 (Compound C4) enables precise investigation of BuChE's role in cholinergic signaling without confounding AChE inhibition. This is particularly valuable in electrophysiological studies of synaptic plasticity in hippocampal slices, where BuChE's contribution to acetylcholine hydrolysis is often overlooked [1]. The compound's time-dependent, pseudo-irreversible binding ensures sustained target engagement .

Neuroprotection Assays in Oxidative Stress Models

BuChE-IN-3 (Compound C4) can be utilized in neuroprotection assays where oxidative stress is induced (e.g., using H2O2 or Aβ oligomers). Its mild antioxidant capacity, in addition to its BuChE inhibition, may provide enhanced protection in neuronal cell models [1]. This dual action is not observed with many other BuChE inhibitors, making BuChE-IN-3 a valuable tool for dissecting the interplay between cholinergic dysfunction and oxidative damage [2].

Quote Request

Request a Quote for BuChE-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.